molecular formula C18H18N2O3 B10805476 N-[(Z)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide

N-[(Z)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide

Cat. No.: B10805476
M. Wt: 310.3 g/mol
InChI Key: DBLIZLYIRDWQIN-UYRXBGFRSA-N
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Description

N-[(Z)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide is a synthetic organic compound that features a benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds exhibiting a broad spectrum of biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide typically involves the condensation of 4-(1,3-benzodioxol-5-yl)butan-2-one with benzamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The key steps in the synthesis include:

    Condensation Reaction: The starting materials, 4-(1,3-benzodioxol-5-yl)butan-2-one and benzamide, are mixed in a solvent such as ethanol or methanol.

    Catalysis: A catalyst, such as p-toluenesulfonic acid or hydrochloric acid, is added to facilitate the condensation reaction.

    Reaction Conditions: The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new alkyl or acyl groups attached to the benzamide moiety.

Scientific Research Applications

N-[(Z)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant, antibacterial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-[(Z)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide can be compared with other similar compounds, such as:

    1-(1,3-Benzodioxol-5-yl)butan-2-one: A precursor in the synthesis of the target compound.

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A structurally related compound with stimulant properties.

    3-N-benzo[1,2,5]oxadiazole: A compound with similar benzodioxole moiety, known for its anticancer activity.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-[(Z)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide

InChI

InChI=1S/C18H18N2O3/c1-13(19-20-18(21)15-5-3-2-4-6-15)7-8-14-9-10-16-17(11-14)23-12-22-16/h2-6,9-11H,7-8,12H2,1H3,(H,20,21)/b19-13-

InChI Key

DBLIZLYIRDWQIN-UYRXBGFRSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1)/CCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)CCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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